molecular formula C8H7ClN2O B11907548 3-Chloro-1-methyl-1H-indazol-7-ol

3-Chloro-1-methyl-1H-indazol-7-ol

Cat. No.: B11907548
M. Wt: 182.61 g/mol
InChI Key: IRKQIBSFUSQACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 1st position, and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-indazol-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methylphenylhydrazine with formic acid can lead to the formation of the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. These methods are designed to minimize byproducts and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.

    3-Chloro-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups.

    1-Methyl-1H-indazole: Lacks the chlorine and hydroxyl groups.

Uniqueness

3-Chloro-1-methyl-1H-indazol-7-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-1-methylindazol-7-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3

InChI Key

IRKQIBSFUSQACT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.